molecular formula C31H45N5O7S B12377678 VH032-O-C2-NH-Boc

VH032-O-C2-NH-Boc

Cat. No.: B12377678
M. Wt: 631.8 g/mol
InChI Key: ZRBKAUWSBIPISX-MVERNJQCSA-N
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Description

VH032-O-C2-NH-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting E3 ligases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VH032-O-C2-NH-Boc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) protecting group. The protecting group can be removed under acidic conditions, making the compound suitable for direct use in PROTAC synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods ensure the compound’s purity and consistency, which are crucial for its application in scientific research .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

VH032-O-C2-NH-Boc exerts its effects by serving as a ligand for VHL proteins. It recruits these proteins to form PROTAC molecules, which then target specific proteins for degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific modification with a Boc protecting group, which allows for controlled deprotection and direct use in PROTAC synthesis. This makes it a valuable intermediate in the development of targeted protein degradation therapies .

Biological Activity

VH032-O-C2-NH-Boc is a Boc-modified derivative of the well-studied VHL ligand VH032. This compound serves as a crucial tool in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The biological activity of this compound primarily revolves around its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, facilitating the degradation of specific target proteins.

Chemical Structure and Properties

The chemical structure of this compound includes a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and solubility. This modification is significant for its application in biological systems, allowing for effective cellular uptake and functionality.

Property Value
Molecular Weight300.35 g/mol
Chemical FormulaC₁₃H₁₈N₂O₄S
SolubilitySoluble in DMSO, Ethanol
Target ProteinVHL E3 Ligase

This compound functions by binding to the VHL E3 ligase, which is integral to the ubiquitin-proteasome system. Upon binding, it facilitates the recruitment of substrate proteins for ubiquitination and subsequent degradation. This process is critical in regulating various cellular pathways, particularly those involved in hypoxic responses and oncogenesis.

Key Mechanism Steps:

  • Binding to VHL : The compound forms a stable complex with VHL, enhancing its affinity for target proteins.
  • Ubiquitination : The VHL-ligand complex promotes the ubiquitination of hypoxia-inducible factors (HIFs), leading to their degradation.
  • Proteasomal Degradation : Ubiquitinated proteins are recognized by the proteasome, resulting in their degradation and removal from the cell.

Biological Activity Studies

Recent studies have demonstrated the efficacy of this compound in inducing targeted protein degradation across various cell lines.

Case Study: Degradation of HIF-1α

In a study evaluating the effects of this compound on HIF-1α levels in HeLa cells, treatment with 150 μM of the compound resulted in a significant increase in HIF-1α levels compared to controls, indicating effective engagement with the VHL pathway .

Comparative Analysis with Other Compounds

A comparative analysis involving different PROTACs was conducted to assess the efficiency of this compound:

Compound DC50 (nM) Max Degradation (%) Time (h)
This compound1507010
CM111008010
CRBN-6-5-5-VHL200906

Research Findings

Research indicates that this compound exhibits robust biological activity through its role as a selective ligand for VHL. It has been shown to effectively promote the degradation of target proteins involved in cancer progression and other pathological conditions.

  • Selectivity : this compound has been characterized as highly selective for VHL over other E3 ligases, making it a valuable tool for targeted therapy .
  • Cellular Uptake : Studies have confirmed that the Boc modification enhances cellular uptake without compromising its biological activity .
  • Therapeutic Potential : The compound's ability to modulate key signaling pathways positions it as a promising candidate for therapeutic interventions in diseases characterized by dysregulated protein levels .

Properties

Molecular Formula

C31H45N5O7S

Molecular Weight

631.8 g/mol

IUPAC Name

tert-butyl N-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45N5O7S/c1-19-25(44-18-34-19)21-10-8-20(9-11-21)15-33-27(39)23-14-22(37)16-36(23)28(40)26(30(2,3)4)35-24(38)17-42-13-12-32-29(41)43-31(5,6)7/h8-11,18,22-23,26,37H,12-17H2,1-7H3,(H,32,41)(H,33,39)(H,35,38)/t22-,23+,26-/m1/s1

InChI Key

ZRBKAUWSBIPISX-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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